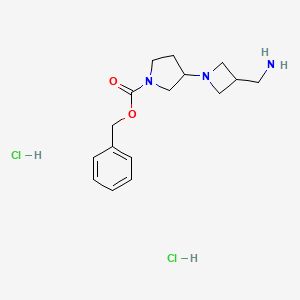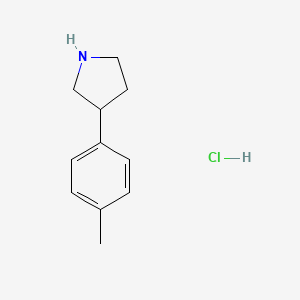
3-(Pentafluorophenyl)propionyl chloride
概要
説明
3-(Pentafluorophenyl)propionyl chloride is a chemical compound with the molecular formula C9H4ClF5O . It has a molecular weight of 258.57 .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, four hydrogen atoms, one chlorine atom, five fluorine atoms, and one oxygen atom .科学的研究の応用
Organic Synthesis and Catalysis
3-(Pentafluorophenyl)propionyl chloride is a valuable intermediate in organic synthesis, particularly in the introduction of pentafluorophenyl groups into various molecules. This functionality is crucial for modifying the electronic properties of compounds, which can lead to enhanced reactivity or stability, making it a key component in the development of pharmaceuticals, agrochemicals, and organic materials.
For example, research by Cho et al. (2010) in the journal Science demonstrated the efficiency of palladium-catalyzed trifluoromethylation of aryl chlorides, a process that can potentially involve intermediates like this compound. This method allows for the transformation of a wide range of substrates, including heterocycles, under mild conditions, which is significant for late-stage modifications of advanced intermediates in pharmaceutical and agrochemical synthesis (Cho et al., 2010).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, compounds like this compound are used to synthesize novel materials with unique properties. The incorporation of pentafluorophenyl groups can result in materials with improved thermal stability, chemical resistance, and electronic properties, making them suitable for various high-performance applications.
The work by Piers and Chivers (1997) in Chemical Society Reviews discusses the remarkable properties of pentafluorophenylboranes, which are closely related to this compound. These compounds have found applications in catalysis and as co-catalysts in olefin polymerization processes. Their unique electronic characteristics, imparted by the pentafluorophenyl groups, make them valuable in the synthesis and modification of polymers (Piers & Chivers, 1997).
Safety and Hazards
The safety data sheet for 3-(Pentafluorophenyl)propionyl chloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
It’s known that fluorinated stationary phases, especially those including a pentafluorophenyl (pfp) moiety, have become popular alternatives to the more traditional alkyl (c8 and c18) phases .
Mode of Action
3-(Pentafluorophenyl)propionyl chloride interacts with its targets through enhanced dipole, π-π, charge transfer, and ion-exchange interactions when compared to traditional alkyl phases . These interactions are believed to be the reason behind the unique selectivity of PFP phases .
生化学分析
Biochemical Properties
3-(Pentafluorophenyl)propionyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, affecting their function. For instance, this compound can react with lysine residues in proteins, leading to the formation of stable amide bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit specific signaling pathways by modifying key signaling proteins. This inhibition can lead to changes in gene expression, affecting cellular responses and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites. For instance, the compound can bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. High doses of this compound can lead to adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression .
特性
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O/c10-4(16)2-1-3-5(11)7(13)9(15)8(14)6(3)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZSROHRNKDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663075 | |
| Record name | 3-(Pentafluorophenyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2063-40-3 | |
| Record name | 3-(Pentafluorophenyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500069.png)



![1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B1500077.png)


![Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500084.png)

